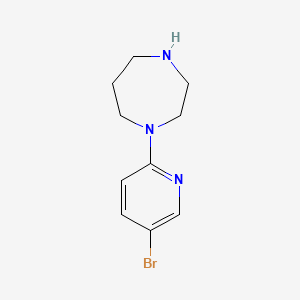

1-(5-Bromopyridin-2-yl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQRNSDOVULHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588457 | |

| Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855787-68-7 | |

| Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Bromopyridin 2 Yl 1,4 Diazepane and Analogous Structures

General Synthetic Routes to Diazepane Systems

The construction of the 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, can be achieved through various synthetic strategies. The most common approaches involve either the formation of the ring through cyclization of acyclic precursors or the expansion of smaller heterocyclic rings.

Cyclization Reactions involving Amine and Carbonyl Functionalities

A foundational method for synthesizing diazepine (B8756704) rings is the condensation and subsequent cyclization of diamines with dicarbonyl compounds or their equivalents. nih.gov One efficient procedure involves the reaction of ketimine intermediates with aldehydes, catalyzed by Keggin-type heteropolyacids, to yield 1,4-diazepine derivatives in high yields and with short reaction times. nih.gov This approach is versatile, accommodating both electron-releasing and electron-withdrawing substituents.

Another powerful strategy is the use of domino reactions. For instance, a step- and atom-economical protocol allows for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. This process involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization.

Hydrogen borrowing catalysis also presents a modern and efficient route. A (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling of diamines and diols to produce diazepanes. organic-chemistry.org This method is environmentally friendly and tolerates a variety of functional groups relevant to medicinal chemistry platforms. organic-chemistry.org

Ring Expansion Approaches for Diazepane-Based Ligands

Ring expansion strategies offer an alternative and often elegant route to diazepine systems by leveraging pre-existing cyclic structures. These methods can avoid the challenges associated with macrocyclization.

One notable approach is the ring expansion of piperidine (B6355638) derivatives to form azepanes. rsc.org A more common strategy for diazepines involves the expansion of smaller nitrogen-containing heterocycles. For example, the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid can produce N1-alkyl-1,4-diazepin-5-ones. researchgate.net Similarly, the reaction of 3-aminoquinoline-2,4-diones under basic conditions can induce a molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net

The expansion of pyrimidine (B1678525) rings has also been developed as a general method for forming 1,3-diazepine derivatives. mdpi.com This transformation can be initiated by various nucleophiles under different reaction conditions, leading to a diverse array of substituted diazepinones in good to excellent yields. mdpi.com

Targeted Synthesis of 1-(5-Bromopyridin-2-yl)-1,4-Diazepane

The specific synthesis of this compound involves the coupling of a 5-bromopyridine unit with a 1,4-diazepane ring. This is typically achieved through a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction.

Precursors and Reaction Conditions for Bromopyridine-Diazepane Coupling

The most direct method for synthesizing the target compound is the reaction between a suitably activated 5-bromopyridine precursor and 1,4-diazepane. The pyridine (B92270) ring is typically activated by a leaving group at the 2-position.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct displacement of a halide (typically F or Cl) from the 2-position of the 5-bromopyridine ring by one of the nitrogen atoms of 1,4-diazepane. nih.govyoutube.com The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex. nih.gov SNAr reactions on halopyridines are often conducted at elevated temperatures, sometimes with a base to deprotonate the nucleophilic amine. youtube.com

Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. wikipedia.org It involves the reaction of an aryl halide (2-bromo-5-bromopyridine or 2-chloro-5-bromopyridine) with an amine (1,4-diazepane) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net This method is known for its broad substrate scope and functional group tolerance. To avoid dialkylation of the diazepane, a monoprotected diazepane (e.g., N-Boc-1,4-diazepane) is often used, followed by a deprotection step.

| Reaction Type | Pyridine Precursor | Diazepane Precursor | Typical Catalysts/Reagents | General Conditions |

|---|---|---|---|---|

| SNAr | 2-Chloro-5-bromopyridine or 2-Fluoro-5-bromopyridine | 1,4-Diazepane | Base (e.g., K2CO3, Et3N) | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Buchwald-Hartwig Amination | 2,5-Dibromopyridine | N-Boc-1,4-diazepane | Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs2CO3) | Inert atmosphere, anhydrous solvent (e.g., Toluene, Dioxane), 80-120 °C |

Derivatization Strategies on the Diazepane and Pyridine Moieties

Once the core structure of this compound is assembled, further modifications can be made to both the pyridine and diazepane rings to generate a library of analogous structures.

The bromine atom on the pyridine ring serves as a versatile functional handle for various transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids to introduce new carbon-carbon bonds. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures. soton.ac.uk

Heck Coupling: Reaction with alkenes.

Carbonylative Coupling: Introduction of a carbonyl group by reacting with carbon monoxide and a suitable nucleophile. researchgate.netresearchgate.net

The secondary amine at the 4-position of the diazepane ring is nucleophilic and can be readily functionalized through various reactions.

N-Alkylation: This can be achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide) in the presence of a base. nih.gov Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a powerful method for introducing a wide variety of alkyl groups. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides introduces an amide functionality.

N-Sulfonylation: Treatment with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. This strategy is used to synthesize compounds like 1-(5-Bromopyridin-2-yl)-4-methanesulfonyl-1,4-diazepane.

| Derivative Name | Reagent | Reaction Type |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane | Methyl Iodide or Formaldehyde/NaBH(OAc)3 | N-Alkylation or Reductive Amination |

| 1-(5-Bromopyridin-2-yl)-4-ethyl-1,4-diazepane | Ethyl Iodide or Acetaldehyde/NaBH(OAc)3 | N-Alkylation or Reductive Amination |

| 1-(5-Bromopyridin-2-yl)-4-methanesulfonyl-1,4-diazepane | Methanesulfonyl chloride | N-Sulfonylation |

| 1-(5-Bromopyridin-2-yl)-4-benzoyl-1,4-diazepane | Benzoyl chloride | N-Acylation |

Modification of the Pyridine Ring through Halogen Reactivity

The bromine atom at the C-5 position of the pyridine ring in this compound is a key functional handle for introducing molecular diversity. Its reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These methods are favored for their high efficiency and tolerance of various functional groups. mdpi.com

Prominent among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, for instance, provides a practical approach for synthesizing biaryl compounds by reacting the bromo-pyridine scaffold with various arylboronic acids in the presence of a palladium catalyst. mdpi.com Similarly, Sonogashira coupling enables the introduction of alkyne moieties, while the Buchwald-Hartwig reaction facilitates the formation of a new C-N bond, attaching a wide range of amine-containing structures. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing these transformations and achieving high yields.

| Reaction Type | Reactant | Catalyst/Reagents | Product | Ref. |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1-(5-Phenylpyridin-2-yl)-1,4-diazepane | mdpi.com |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(5-(Phenylethynyl)pyridin-2-yl)-1,4-diazepane | |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(6-(1,4-Diazepan-1-yl)pyridin-3-yl)morpholine | rsc.org |

This table presents representative examples of cross-coupling reactions applied to the this compound scaffold, illustrating the modification of the pyridine ring through its halogen reactivity.

Multi-Step Organic Reaction Sequences for Complex Diazepane Derivatives

The inherent reactivity of the 1,4-diazepane ring, specifically the secondary amine at the N-4 position, allows for extensive derivatization through multi-step reaction sequences. These sequences can be designed to construct more complex molecular architectures, including fused heterocyclic systems and molecules with multiple points of diversity. researchgate.netnih.gov

A common strategy involves the initial functionalization of the N-4 amine. Standard reactions such as N-alkylation, N-acylation, or reductive amination can be employed to append a variety of side chains. nih.gov For instance, reacting this compound with an alkyl halide containing a second reactive group (e.g., a halo-ester) sets the stage for a subsequent intramolecular cyclization. This approach can lead to the formation of novel bicyclic structures incorporating the diazepane ring. Such multi-step syntheses are fundamental in building libraries of complex molecules for drug discovery programs. researchgate.netnih.gov The synthesis of fused diazepine derivatives often involves the reaction of ketimine intermediates with aldehydes or the intramolecular coupling of appropriately substituted precursors. nih.govnih.gov

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose | Ref. |

| 1. N-Alkylation | This compound | Ethyl 2-bromoacetate, K₂CO₃, CH₃CN | Ethyl 2-(4-(5-bromopyridin-2-yl)-1,4-diazepan-1-yl)acetate | Introduce an ester side chain | nih.gov |

| 2. Amide Formation | Product from Step 1 | NH₄OH, heat | 2-(4-(5-Bromopyridin-2-yl)-1,4-diazepan-1-yl)acetamide | Convert ester to primary amide | |

| 3. Cyclization (e.g., Pictet-Spengler type) | Product from Step 2 | Formaldehyde, TFA | A fused tricyclic diazepane derivative | Construct a complex fused ring system | researchgate.net |

This table outlines a hypothetical multi-step sequence to generate a complex, fused diazepane derivative, starting from the parent compound.

Chemoselective Transformations and Reaction Optimization

Given the multiple reactive sites in this compound—the secondary amine of the diazepane ring and the bromo-substituted pyridine ring—chemoselectivity is a critical consideration in its synthetic manipulation. nih.gov Achieving selective transformation at one site without affecting the other requires careful selection of reagents, protecting groups, and reaction conditions.

For instance, to perform a cross-coupling reaction exclusively at the C-5 bromine of the pyridine ring, the more nucleophilic secondary amine on the diazepane ring must often be protected. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, as it is stable under many coupling conditions and can be readily removed later. Conversely, to selectively functionalize the N-4 position via alkylation or acylation, the reaction can typically be performed under standard conditions without interfering with the less reactive aryl bromide. nih.gov

Reaction optimization is essential for maximizing yields and minimizing side products. In the context of palladium-catalyzed cross-coupling, this involves screening different combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., PPh₃, Xantphos, BINAP), bases (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu), and solvents. mdpi.com The development of efficient protocols for these transformations is crucial for the practical synthesis of complex diazepane derivatives. nih.gov

| Desired Transformation | Strategy | Reagents/Conditions | Resulting Product | Ref. |

| Selective Pyridine Modification (Suzuki Coupling) | Protect N-4 amine | 1. Boc₂O, Et₃N 2. Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ 3. TFA (deprotection) | 1-(5-Phenylpyridin-2-yl)-1,4-diazepane | |

| Selective Diazepane Modification (N-Alkylation) | Direct reaction at N-4 | Benzyl bromide, K₂CO₃, DMF | 1-(5-Bromopyridin-2-yl)-4-benzyl-1,4-diazepane | nih.gov |

| Selective Pyridine Modification (Buchwald-Hartwig) | Protect N-4 amine | 1. Boc₂O, Et₃N 2. Aniline, Pd catalyst, ligand, base | tert-Butyl 4-(5-(phenylamino)pyridin-2-yl)-1,4-diazepane-1-carboxylate | rsc.org |

This table summarizes chemoselective strategies for modifying this compound at either the pyridine or diazepane ring.

Advanced Spectroscopic and Analytical Characterization of 1 5 Bromopyridin 2 Yl 1,4 Diazepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For 1-(5-Bromopyridin-2-yl)-1,4-diazepane, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 5-bromopyridinyl and the 1,4-diazepane moieties. The aromatic region will be characterized by the signals of the three protons on the pyridine (B92270) ring. The proton at position 6 of the pyridine ring, being adjacent to the diazepane-substituted nitrogen, is expected to appear as a doublet. The proton at position 4, flanked by the bromine atom and a CH group, will likely resonate as a doublet of doublets, and the proton at position 3 will also appear as a doublet.

The protons of the 1,4-diazepane ring will present a more complex pattern due to their conformational flexibility. The spectrum would typically show multiplets for the methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and thus resonate at a lower field compared to the other methylene protons of the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | 7.5 - 7.7 | d |

| Pyridine H-4 | 7.6 - 7.8 | dd |

| Pyridine H-6 | 6.4 - 6.6 | d |

| Diazepane CH₂ (adjacent to N1) | 3.5 - 3.8 | m |

| Diazepane CH₂ (adjacent to N4) | 2.8 - 3.1 | m |

| Diazepane CH₂ (C5, C6, C7) | 1.8 - 2.2 | m |

Note: These are predicted values based on known data for similar structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbon atom attached to the bromine (C-5) will be significantly influenced by the halogen's electronic effects. The carbon atom attached to the diazepane ring (C-2) will also show a characteristic chemical shift. The diazepane ring carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 108 - 112 |

| Pyridine C-4 | 140 - 144 |

| Pyridine C-5 | 115 - 119 |

| Pyridine C-6 | 148 - 152 |

| Diazepane C (adjacent to N1) | 45 - 50 |

| Diazepane C (adjacent to N4) | 48 - 53 |

| Diazepane C (C5, C6, C7) | 25 - 35 |

Note: These are predicted values based on known data for similar structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. In this compound, three distinct nitrogen signals are expected. The pyridine nitrogen will have a chemical shift characteristic of sp²-hybridized nitrogen in an aromatic system. The two nitrogen atoms of the diazepane ring will have chemical shifts typical for sp³-hybridized amines. The nitrogen atom directly attached to the pyridine ring (N-1) will be influenced by the aromatic system and will likely have a different chemical shift compared to the other nitrogen in the diazepane ring (N-4). The chemical shifts of pyridine nitrogen atoms are known to be sensitive to substituent effects and protonation, which can provide further insights into the electronic properties of the molecule. researchgate.netresearchgate.netnih.govjapsonline.com

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the unambiguous assignment of protons within the diazepane ring and the pyridine ring. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other (typically through 2-3 bonds). oxinst.comwikipedia.orgslideshare.net

TOCSY (Total Correlation Spectroscopy): TOCSY would be used to identify all protons belonging to a particular spin system. For instance, it would help to trace the complete connectivity of all the protons within the diazepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the flexible diazepane ring and the relative orientation of the pyridine and diazepane moieties. wikipedia.orgslideshare.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N and C=C stretching (pyridine ring) | 1400 - 1600 |

| C-N stretching (aromatic amine) | 1250 - 1350 |

| C-N stretching (aliphatic amine) | 1020 - 1250 |

| C-Br stretch | 500 - 600 |

The presence of these characteristic bands in the experimental IR spectrum would confirm the presence of the key functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak ([M]⁺) and/or the protonated molecular ion peak ([M+H]⁺), which would confirm the molecular weight of the compound.

The fragmentation pattern would be characterized by the cleavage of the diazepane ring and the bond connecting the diazepane ring to the pyridine moiety. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ (C₁₀H₁₄BrN₃) | 255/257 |

| [M - C₄H₉N]⁺ | 184/186 |

| [5-Bromopyridin-2-yl]⁺ | 157/159 |

| [Diazepane]⁺ | 100 |

The fragmentation of 1,5-benzodiazepine derivatives, a related class of compounds, often involves cleavages within the seven-membered ring. researchgate.net A similar fragmentation behavior can be anticipated for this compound, providing valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound derivatives. This technique combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry, allowing for the determination of molecular weights and the assessment of sample purity in a single analysis.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. researchgate.net This accuracy is crucial for assigning an unambiguous molecular formula to a synthesized compound. mdpi.com In the analysis of 1,4-diazepane derivatives, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The process involves ionizing the sample, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for many organic molecules, and then measuring the mass-to-charge ratio (m/z) of the resulting ions. nih.gov

For derivatives of this compound, the expected protonated molecule [M+H]⁺ is a key ion observed in the mass spectrum. The experimentally measured m/z value is then compared to the theoretically calculated value based on the compound's molecular formula. A close match between the found and calculated values, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. researchgate.net

The table below presents representative HRMS data for analogous heterocyclic compounds, illustrating the precision of this technique. mdpi.com

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] acs.orgyoutube.comdiazepin-2-one | C₁₂H₁₅N₅O | 246.1349 | 246.1355 |

| 4-Methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] acs.orgyoutube.comdiazepin-2-one | C₁₈H₂₀N₂OS | 313.1369 | 313.1374 |

| Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] acs.orgyoutube.comdiazepine-4-carboxylate | C₁₃H₁₅ClN₂O₃ | 283.0844 | 283.0854 |

This table is illustrative and based on data for related benzodiazepine (B76468) structures to demonstrate the application and precision of HRMS analysis. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful mass spectrometry technique. While it is extensively used for large biomolecules like proteins, its application for the analysis of small organic molecules has been advancing. youtube.commdpi.com MALDI-TOF is a soft ionization technique that involves co-crystallizing the analyte with a matrix compound. A laser is then used to irradiate the crystals, causing the desorption and ionization of the analyte molecules, which are subsequently analyzed by a time-of-flight mass detector. youtube.com

For small molecules like this compound and its derivatives, a primary challenge in MALDI-TOF-MS is the potential for interference from matrix-related peaks in the low mass-to-charge ratio region. acs.org However, the development of novel matrices and matrix-free techniques has expanded its utility. rsc.org This method can be particularly advantageous for high-throughput screening of compound libraries or for analyzing derivatives that may be difficult to ionize using ESI. nih.gov The resulting spectrum provides a clear indication of the molecular ion, confirming the molecular weight of the target compound.

The key advantages of MALDI-TOF-MS in a research setting include its high speed, sensitivity, and tolerance to complex sample mixtures. nih.gov It can provide rapid confirmation of reaction products, making it a valuable tool in synthetic chemistry workflows. youtube.comnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This method provides an experimental verification of the empirical formula of a synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values derived from the proposed molecular formula. A strong agreement between the experimental and theoretical values, generally within a ±0.4% margin, serves as robust evidence for the compound's elemental composition and purity. nih.gov

For the parent compound, this compound, and its derivatives, elemental analysis is a crucial final step in characterization, complementing the molecular weight data obtained from mass spectrometry.

The table below shows the theoretical elemental composition for this compound and a representative derivative.

| Compound | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) |

| This compound | C₁₀H₁₄BrN₃ | 44.46 | 5.22 | 15.55 |

| 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane | C₁₁H₁₆BrN₃ | 46.49 | 5.67 | 14.78 |

Molecular Interactions and Ligand Target Dynamics of Diazepane Derivatives

Mechanistic Studies of Molecular Recognition

The diazepane ring itself, being a flexible seven-membered heterocycle, can present its substituents in precise spatial orientations to fit into a receptor's binding pocket. The two nitrogen atoms within the ring can act as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors. This dual capability is crucial for anchoring the molecule within a binding site.

Studies on related 1,4-benzodiazepines, which feature a benzene (B151609) ring fused to the diazepine (B8756704) ring, have provided significant insight into molecular recognition mechanisms, particularly at the γ-aminobutyric acid type A (GABA-A) receptor. chemisgroup.usnih.gov These compounds bind to a specific site at the interface of α and γ subunits, inducing a conformational change that enhances the effect of the endogenous neurotransmitter GABA. chemisgroup.usnih.gov This allosteric modulation is a key mechanism of molecular recognition for this class of compounds. For 1-(5-Bromopyridin-2-yl)-1,4-diazepane, while the target receptors may differ, the fundamental principles of conformational adaptation and specific non-covalent bonding to a protein target remain the cornerstone of its molecular recognition.

Receptor Binding Profile Investigations

The binding profile of a diazepane derivative is highly dependent on the substituents attached to the diazepane core. Different substitution patterns can direct the molecule to entirely different receptor families. For instance, various 1,4-diazepane derivatives have been identified as potent ligands for sigma receptors (σ1 and σ2), cannabinoid receptors (CB2), and as inhibitors of the LFA-1/ICAM-1 interaction. nih.govnih.govdoi.org

Allosteric modulation is a primary mechanism of action for many diazepane and benzodiazepine (B76468) derivatives. nih.gov Unlike orthosteric ligands that bind directly to the receptor's active site and compete with the endogenous ligand, allosteric modulators bind to a topographically distinct site. nih.gov This binding event induces a conformational change in the receptor that modifies the affinity or efficacy of the endogenous ligand. nih.gov

Benzodiazepines are classic examples of positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov Their binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions and subsequent neuronal inhibition. chemisgroup.us The binding pocket for benzodiazepines is located at the interface between the α and γ subunits of the pentameric GABA-A receptor. nih.gov The interaction does not activate the receptor directly but potentiates the effect of GABA, a mechanism that provides a more nuanced level of physiological control compared to direct agonism. While the specific targets for this compound are not extensively defined in the literature, its structural elements suggest a potential for allosteric modulation at various receptors.

The stability and specificity of a ligand-receptor complex are determined by precise interactions with amino acid residues in the binding pocket. Docking studies and site-directed mutagenesis on benzodiazepine binding sites at the GABA-A receptor have identified key interacting residues. For example, residues in the α1 subunit (such as Histidine 101) and the γ2 subunit are crucial for high-affinity binding. nih.gov

More broadly, studies on other diazepane-based ligands have revealed common interaction motifs. For sigma-1 receptor (σ1R) ligands, molecular dynamics simulations have shown that the diazepane scaffold can form strong interactions within the active site. nih.gov The nitrogen atoms of the diazepane ring can form hydrogen bonds with polar residues like aspartate or asparagine, while aryl substituents, such as the bromopyridinyl group, can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.gov The specific interactions of this compound would depend on the topology and amino acid composition of its target binding site.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For diazepane and benzodiazepine scaffolds, even minor structural modifications can drastically alter receptor affinity and selectivity. chemisgroup.usresearchgate.netnih.gov

For benzodiazepines, an electronegative substituent at the 7-position (analogous to the 5-position on the pyridine (B92270) ring of the target compound) is often crucial for high affinity at the GABA-A receptor. researchgate.net The presence of a halogen, such as chlorine or bromine, is a common feature in clinically used benzodiazepines like diazepam and bromazepam. researchgate.net Furthermore, the nature of the aryl substituent is also critical; substitutions on this ring can modulate binding affinity and functional activity. chemisgroup.usresearchgate.net For example, in a series of 1,4-benzodiazepines, the introduction of a 4'-halogen on the phenyl ring was found to influence anticonvulsant activity. researchgate.net

The table below summarizes general SAR findings for 1,4-benzodiazepine (B1214927) derivatives, which can provide insights into the potential role of the substituents in this compound.

| Position/Group | Influence on Activity | Example Substituents |

|---|---|---|

| Position 7 on Benzene Ring | Crucial for affinity; requires an electronegative group. | -Cl, -Br, -NO2 |

| N1-Substituent | Small alkyl groups can increase activity. Bulky groups may decrease it. | -CH3 |

| Position 3 Hydroxyl Group | Generally leads to faster metabolism and shorter duration of action. | -OH |

| Aryl Ring at Position 5 | Generally required for activity. Halogen substitution can modulate affinity. | Phenyl, 2'-Fluorophenyl |

This table is based on general SAR for 1,4-benzodiazepines acting at the GABA-A receptor. chemisgroup.usresearchgate.net

A key structural feature of this compound is the bromine atom on the pyridine ring. Halogens, particularly bromine and iodine, can participate in a highly directional, non-covalent interaction known as a halogen bond. nih.govacs.org This occurs when an electropositive region on the halogen atom (termed a σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom on an amino acid side chain. researchgate.net

The strength of a halogen bond is comparable to that of a hydrogen bond and increases in the order Cl < Br < I. researchgate.net The presence of the electron-withdrawing pyridine ring, especially when protonated or coordinated, enhances the σ-hole on the bromine atom, making it a stronger halogen bond donor. nih.govacs.org Theoretical and experimental studies have confirmed that bromopyridine moieties can form significant halogen bonds. researchgate.netju.edu.jo In a receptor binding pocket, a halogen bond can provide an additional, stabilizing interaction that increases ligand affinity and specificity. For this compound, the bromine atom is well-positioned to act as a halogen bond donor, potentially anchoring the pyridinyl portion of the molecule to a specific region of the target protein. nih.govacs.orgresearchgate.net

Enzyme Inhibition Mechanisms

In addition to interacting with receptors, diazepane derivatives have been shown to act as enzyme inhibitors. nih.govdoi.orgmdpi.com Enzyme inhibition can occur through several mechanisms, broadly classified as reversible or irreversible. Reversible inhibitors, which associate and dissociate from the enzyme, can be competitive (binding to the active site), non-competitive (binding to an allosteric site), or uncompetitive (binding only to the enzyme-substrate complex).

For example, certain 1,4-diazepane-2,5-dione (B14664083) and 1,4-diazepane-2-one derivatives have been developed as potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin involved in immune responses. nih.govdoi.org These compounds act as antagonists of the LFA-1/ICAM-1 protein-protein interaction. doi.org Other studies have explored diazepane derivatives as inhibitors of enzymes like monoamine oxidase (MAO), which are important targets for neurological disorders. mdpi.com The mechanism often involves the diazepane scaffold presenting specific pharmacophoric groups that fit into the enzyme's active or allosteric site, blocking its catalytic function. The this compound scaffold could potentially be adapted to inhibit various enzymes, depending on the other substituents on the diazepane ring.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently no specific information regarding the "Structure-Efficacy Relationships at a Molecular Level" for the compound “this compound”.

Without such dedicated studies, it is not possible to provide detailed research findings or data tables on the molecular interactions and ligand-target dynamics specific to this compound as requested.

Computational Chemistry and Structure Activity Relationships for 1 5 Bromopyridin 2 Yl 1,4 Diazepane

Molecular Dynamics (MD) Simulations

Conformational Dynamics of Ligand-Protein Complexes

The study of conformational dynamics reveals how a ligand and its target protein behave and influence each other over time. Molecular dynamics (MD) simulations are a primary tool for this purpose, providing a dynamic picture of the ligand-protein complex.

When a ligand like 1-(5-Bromopyridin-2-yl)-1,4-diazepane binds to a receptor, it does not remain static. Both the ligand and the protein are in constant motion. MD simulations model these movements by solving Newton's equations of motion for the atoms in the system. This allows researchers to observe potential conformational changes in the receptor upon ligand binding, identify key interactions that stabilize the complex, and understand the flexibility of the ligand within the binding pocket.

For the 1,4-diazepane scaffold, computational studies on related antagonists have shown that the seven-membered ring can adopt specific low-energy conformations, such as a twist-boat shape. nih.gov This conformation can be stabilized by intramolecular interactions and may represent the bioactive geometry required for receptor binding. nih.gov An MD simulation of a this compound-protein complex would analyze the stability of this ring conformation, the orientation of the bromopyridinyl group, and the fluctuation of specific protein residues that form the binding site. Analysis of the simulation trajectory can reveal, for instance, that the binding of the ligand reduces the flexibility of certain loops in the protein, indicating a stable and well-defined interaction. mdpi.com

Free Energy Calculations (e.g., MM-PBSA, LIE)

Predicting the binding affinity between a ligand and a protein is a central goal of computational drug design. Free energy calculations provide a quantitative estimate of this affinity, often expressed as the binding free energy (ΔG_bind). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) offer a balance between accuracy and computational cost. nih.gov

The MM-PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in a vacuum with the free energy of solvation. nih.gov This approach can be applied to snapshots from an MD simulation to provide an average binding energy and to decompose this energy into its constituent parts.

For a compound like this compound, an MM-PBSA analysis would typically break down the binding energy as shown in the hypothetical table below. Such an analysis can reveal the primary forces driving the interaction. For instance, studies on similar diazepane-based ligands have shown that van der Waals forces and nonpolar solvation energies are often significant contributors to binding, highlighting the importance of shape complementarity and hydrophobic interactions. nih.gov

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| ΔE_van der Waals | -45.5 | Favorable |

| ΔE_electrostatic | -20.1 | Favorable |

| ΔG_polar solvation | +30.8 | Unfavorable |

| ΔG_nonpolar solvation | -8.2 | Favorable |

| ΔG_binding (Total) | -43.0 | Favorable |

The LIE method is another approach that estimates binding free energy based on the differences in van der Waals and electrostatic interaction energies of the ligand when it is bound to the protein versus when it is free in solution. nih.gov

Homology Modeling for Receptor Structures

Structure-based drug design relies on having a three-dimensional (3D) structure of the target protein. However, experimental structures from X-ray crystallography or cryo-electron microscopy are not always available. In such cases, homology modeling can be used to build a predictive 3D model of the target protein. nih.gov

This technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein with a known structure (the "template") that has a high sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's structural framework. nih.govnih.gov

If this compound were designed to target a receptor for which no experimental structure exists, homology modeling would be a crucial first step. For example, many drug targets are G-protein coupled receptors (GPCRs), and if the specific target's structure is unknown, a model could be built using the structure of a related, well-characterized GPCR like bovine rhodopsin or the β2-adrenergic receptor as a template. nih.gov The quality of the resulting model is then rigorously validated before it is used for subsequent studies like molecular docking or virtual screening.

Scaffold Hopping and Virtual Screening Approaches

Scaffold hopping and virtual screening are powerful computational strategies for discovering novel compounds. pageplace.de

Virtual Screening (VS) is the process of computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. pageplace.denih.gov If the 3D structure of the target for this compound is known (or has been modeled), a structure-based virtual screening campaign could be performed. This typically involves docking millions of virtual compounds into the binding site of the receptor and scoring their potential interactions. The top-scoring compounds are then selected for experimental testing. nih.govfrontiersin.org

Scaffold Hopping is a more focused strategy used to identify new molecular backbones (scaffolds) that can maintain the key binding interactions of a known active compound. chemrxiv.org Starting with this compound as a reference compound, scaffold hopping algorithms would search for structurally different molecules that can place key functional groups in the same relative orientation to interact with the target receptor. This technique is valuable for generating novel chemical series with potentially improved properties, such as better metabolic stability or new intellectual property positions.

The general workflow for such a computational discovery process is outlined in the table below.

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | Prepare the 3D structure of the protein receptor (experimental or homology model). | Define the binding site for docking. |

| 2. Library Preparation | Compile a large database of chemical compounds (e.g., ZINC database, commercial libraries). | Create a diverse set of molecules to screen. |

| 3. Virtual Screening / Docking | Computationally fit each compound from the library into the receptor's binding site and score the fit. | Identify compounds with high predicted binding affinity. |

| 4. Scaffold Hopping | (If starting from a known active compound) Search for new scaffolds that preserve key pharmacophore features. | Discover novel and patentable chemical series. |

| 5. Hit Selection & Analysis | Filter the results based on scores, chemical diversity, and predicted drug-like properties (ADMET). | Select a manageable number of promising candidates for synthesis and biological testing. |

Advanced Research Avenues and Future Directions in Diazepane Chemistry

Exploration of Novel Synthetic Methodologies for Nitrogen Heterocycles

The construction of the 1,4-diazepane core, a key feature of 1-(5-Bromopyridin-2-yl)-1,4-diazepane, is a central theme in synthetic organic chemistry. researchgate.netnih.gov Researchers are continuously seeking more efficient, scalable, and environmentally benign methods to produce these valuable nitrogen heterocycles. Recent advancements have moved beyond classical condensation reactions to include innovative catalytic and domino processes.

Key modern synthetic strategies applicable to diazepane synthesis include:

Catalytic Approaches : The use of Keggin-type heteropolyacids (HPAs) as catalysts has been shown to be highly efficient for synthesizing 1,4-diazepine derivatives. This method offers high yields and shorter reaction times for a variety of substituted compounds. nih.gov

Domino Reactions : A step- and atom-economical protocol has been developed that proceeds from simple starting materials like 1,2-diamines. This process involves the in-situ generation of an aza-Nazarov reagent followed by an intramolecular cyclization, and can often be performed under solvent-free conditions.

Ring Expansion Strategies : An innovative approach involves the zinc-catalyzed ring expansion of imidazolidines with cyclobutenones. This method provides a novel route to homopiperazin-5-ones, which can be further transformed into 1,4-diazepane derivatives.

Intramolecular C–N Coupling : A facile synthesis of functionalized 1,4-benzodiazepines has been developed using a copper-catalyzed intramolecular cross-coupling reaction. This method allows for the creation of complex, fused ring systems that can be subsequently opened to yield diverse diazepine (B8756704) derivatives. mdpi.com

These methodologies are pivotal for creating libraries of analogs based on the this compound structure, enabling extensive structure-activity relationship (SAR) studies.

| Synthetic Methodology | Key Features | Starting Materials | Potential Advantage |

|---|---|---|---|

| Heteropolyacid (HPA) Catalysis | High yields, short reaction times, reusable catalyst. nih.gov | Ketimine intermediates and aldehydes. nih.gov | Efficiency and sustainability. |

| Domino Process (Aza-Nazarov) | Step- and atom-economical, solvent-free options. | 1,2-diamines and alkyl 3-oxohex-5-enoates. | Simplicity and reduced waste. |

| Ring Expansion Strategy | Access to novel diazepane ketones from smaller rings. | Imidazolidines and cyclobutenones. | Structural novelty and complexity. |

| Intramolecular C–N Coupling | Mild conditions, access to functionalized derivatives. mdpi.com | 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com | High functional group tolerance. |

Rational Design of Ligands with Tuned Receptor Selectivity

The 1,4-diazepane scaffold serves as an excellent template for the rational design of ligands targeting a wide range of receptors. By strategically modifying the substituents on the diazepane ring, chemists can fine-tune the pharmacological profile of a molecule to achieve high affinity and selectivity for a specific biological target. The 5-bromopyridinyl group in this compound is a prime example of a substituent that can be systematically altered to modulate receptor interactions. nih.gov

Research has demonstrated the successful application of this principle across various receptor families:

Cannabinoid Receptors : High-throughput screening has identified aryl 1,4-diazepane compounds as potent and selective agonists for the Cannabinoid receptor 2 (CB2) over the CB1 receptor. This selectivity is crucial for developing therapeutic agents that avoid the psychoactive effects associated with CB1 activation.

Sigma Receptors (σR) : Through a process of conformational expansion from piperidine-based compounds, a series of novel diazepane-containing derivatives have been developed as high-affinity σR ligands. These compounds are being investigated for their potential as antipsychotics and neuroprotective agents. nih.gov

G-Protein Coupled Receptors (GPCRs) : The diazepine core is increasingly used to design non-peptide ligands for GPCRs, whose endogenous ligands are often peptides. This strategy aims to create smaller, more drug-like molecules with improved pharmacokinetic properties.

The design process often involves creating a hypothesis about the key interactions between the ligand and the receptor's binding pocket. For instance, the pyridine (B92270) nitrogen in this compound might act as a hydrogen bond acceptor, while the bromine atom could engage in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

| Diazepane Derivative Class | Target Receptor | Achieved Selectivity | Therapeutic Potential |

|---|---|---|---|

| Aryl 1,4-Diazepanes | Cannabinoid Receptors | Selective for CB2 over CB1 | Anti-inflammatory, immunomodulatory |

| Benzofurane-substituted Diazepanes | Sigma Receptors (σ1R) | High affinity for σ1R nih.gov | Neuroprotection, antipsychotic nih.gov |

| Diazepine-2,5-diones | LFA-1 (Lymphocyte function-associated antigen-1) | Inhibition of LFA-1/ICAM-1 interaction | Autoimmune diseases |

| Diazepanyl-methyl-phenyl-sulphonamides | Serotonin 6 Receptor (5-HT6) | Antagonism at 5-HT6 | Cognitive disorders |

Application of Advanced Computational Methods in Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the hit-to-lead and lead optimization phases. For compounds like this compound, in silico methods provide profound insights into drug-target interactions, predict pharmacological properties, and guide the synthesis of more potent and selective analogs.

Key computational techniques employed in the optimization of diazepane-based leads include:

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts. Docking studies can rationalize the observed activity of a compound and suggest specific structural modifications to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and reducing wasted synthetic effort.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a ligand-receptor complex over time, providing a dynamic view of the binding event. This can reveal subtle conformational changes and stable interactions that are missed by static docking models, offering a more accurate understanding of binding affinity. nih.gov

Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new scaffolds that fit the model.

A notable example involved the optimization of a diazepane-based inhibitor for the SARS-CoV-2 main protease (Mpro). By combining computational simulations with high-throughput medicinal chemistry, researchers rapidly refined an initial hit, leveraging structural information to target specific binding pockets and identify novel exit vectors on the diazepane ring for further modification.

| Computational Method | Application in Diazepane Lead Optimization | Key Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes of diazepane ligands in receptor active sites. | Identification of key ligand-receptor interactions. |

| QSAR | Correlating structural features of diazepane analogs with their biological potency. | Prediction of activity for novel, unsynthesized compounds. |

| Molecular Dynamics | Simulating the stability and dynamics of diazepane-receptor complexes. nih.gov | Confirmation of binding modes and estimation of binding free energies. nih.gov |

| Pharmacophore Modeling | Defining the essential 3D features of active diazepane ligands. | Scaffolding hopping and virtual screening for new hits. |

Development of Diazepane Derivatives as Chemical Probes

Beyond their direct therapeutic potential, diazepane derivatives are being developed as sophisticated chemical probes or "tool compounds". acs.org These are highly selective and potent molecules designed to interrogate biological systems, validate drug targets, and elucidate disease mechanisms. acs.org A well-characterized chemical probe is essential for gaining insight into complex biological processes at the molecular level. acs.org

The structure of this compound makes it an excellent starting point for the design of chemical probes.

Selectivity and Potency : The rational design principles discussed previously can be applied to create derivatives with high potency and exquisite selectivity for a single biological target, which is the primary requirement for a reliable chemical probe.

Functional Handle for Derivatization : The bromine atom on the pyridine ring is a versatile chemical handle. It can be readily modified through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various functional tags without significantly altering the core pharmacophore.

Applications in Molecular Imaging : By incorporating a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C), the bromopyridine moiety can be transformed into a radioligand for Positron Emission Tomography (PET). bohrium.commoravek.com A PET tracer based on a selective diazepane ligand would allow for the non-invasive visualization and quantification of its target receptor in the living brain, providing invaluable information for disease diagnosis and drug development. moravek.comnih.govnih.gov

Fluorescent and Affinity Probes : The bromine atom can be replaced with a fluorophore to create a fluorescent probe for use in cellular imaging and high-throughput screening assays. Alternatively, it can be linked to an affinity tag (like biotin) or a photoreactive group to enable target identification and pull-down experiments.

The development of such probes from the 1,4-diazepane scaffold is a critical step in translating basic biological discoveries into new therapeutic strategies.

| Probe Type | Potential Modification of Parent Compound | Research Application |

|---|---|---|

| PET Radioligand | Replacement of bromine with ¹⁸F or linking of a ¹¹C-methyl group. moravek.com | In vivo imaging of receptor density and occupancy. bohrium.commoravek.comnih.gov |

| Fluorescent Probe | Coupling of a fluorophore (e.g., BODIPY, fluorescein) via Suzuki reaction. | Cellular imaging, fluorescence polarization assays, flow cytometry. |

| Affinity Probe | Attachment of biotin (B1667282) via a linker. | Target protein isolation and identification (pull-down assays). |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., azido, benzophenone). | Covalent labeling of the target receptor for binding site mapping. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromopyridin-2-yl)-1,4-diazepane, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 5-bromo-2-aminopyridine and a diazepane precursor. Reaction efficiency can be optimized by:

- Screening catalysts (e.g., Pd-based systems) and ligands to enhance coupling yields .

- Adjusting solvent polarity to stabilize intermediates and reduce side reactions .

- Employing computational reaction path searches (quantum chemical calculations) to identify energy barriers and optimal conditions .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves aromatic protons (pyridinyl) and diazepane ring conformers. Multiplicity analysis distinguishes substituent positions .

- HPLC-MS : Validates purity and molecular weight, with electrospray ionization (ESI) detecting bromine isotopic patterns .

- FT-IR : Confirms functional groups (C-Br stretch at ~500–600 cm⁻¹) .

Q. What are the key challenges in achieving high yield during the synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Challenge : Competing side reactions (e.g., dehalogenation or ring-opening).

- Solutions :

- Use factorial design to test variables (temperature, catalyst loading) and identify dominant factors .

- Implement process control systems (e.g., continuous flow reactors) to maintain reaction stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates activation energies for oxidative addition steps in Pd-catalyzed couplings, guiding ligand selection .

- Machine Learning (ML) : Trains models on existing reaction databases to predict optimal solvents/catalysts for Suzuki-Miyaura couplings .

Q. What experimental design strategies minimize side reactions during functionalization of the diazepane ring?

- Methodological Answer :

- Fractional Factorial Design : Reduces experimental runs while testing variables (e.g., pH, temperature) to suppress ring degradation .

- Virtual Screening : Simulates steric/electronic effects of substituents on diazepane stability using molecular mechanics software .

Q. How do the conformational dynamics of the diazepane ring influence binding affinity in receptor interaction studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Track ring puckering and nitrogen lone-pair orientations to assess complementarity with target receptors (e.g., GPCRs) .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between diazepane conformers in docking studies .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.